4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
Description
Properties
IUPAC Name |
4-piperidin-1-yloxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHNUZFXFILEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444685 | |
| Record name | 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112799-19-6 | |
| Record name | 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile hinges on the strategic use of α,α-dicyanoalkene thioacetals (AKDTAs) as precursors. These substrates undergo base-catalyzed elimination of methanethiol (HSMe) upon treatment with piperidine, forming reactive intermediates that facilitate cyclization. For example, AKDTAs such as 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a ) react with piperidine in dimethylformamide (DMF) under potassium hydroxide (KOH) catalysis to generate N,S-acetal intermediates. Subsequent addition of malononitrile induces intramolecular O-cyclization, yielding the pyran core.
The elimination-cyclization sequence is highly sensitive to base strength and temperature. Optimal conditions involve 1.2 equivalents of powdered KOH in DMF at 100°C, ensuring complete methylthiol elimination before malononitrile addition. This stepwise approach minimizes side reactions, achieving yields exceeding 80% for analogous pyran-3-carbonitrile derivatives.
General Synthetic Procedure
The following protocol, adapted from methodologies for 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles, can be tailored for this compound:
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Reagents :
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AKDTAs (1 mmol)
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Piperidine (2 mmol)
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Malononitrile (1 mmol)
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Powdered KOH (1.2 mmol)
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DMF (5 mL)
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Procedure :
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Suspend AKDTAs and piperidine in DMF.
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Add KOH and heat at 100°C for 1 h to form N,S-acetal intermediates.
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Introduce malononitrile and stir for an additional 2–4 h.
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Quench with 1 N HCl, isolate via filtration, and recrystallize from methanol.
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This method avoids organometallic catalysts, aligning with green chemistry principles.
Multi-Component Reactions (MCRs) for Structural Diversification
Aldehyde-Ketone-Piperidine Condensation
Multi-component reactions offer a streamlined route to functionalized pyrans. In a representative example, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with malononitrile and aldehydes (e.g., benzaldehyde) in ethanolic triethylamine to form 4-H pyran derivatives. While this approach traditionally targets aryl-substituted pyrans, substituting aldehydes with cyclic ketones (e.g., tetrahydro-4H-pyran-4-one) and piperidine could direct selectivity toward this compound.
Ammonium Acetate-Mediated Cyclization
Replacing triethylamine with ammonium acetate in MCRs shifts selectivity toward pyridine derivatives. However, modulating reaction conditions—such as using tetrahydro-4H-pyran-4-one as a carbonyl component—may favor pyran formation. Key parameters include:
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Solvent : Ethanol or DMF
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Temperature : 80–100°C
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Catalyst : 10 mol% ammonium acetate
Preliminary data for analogous systems show GI50 values <1 µM against cancer cell lines, underscoring the pharmacological relevance of such compounds.
Comparative Analysis of Methodologies
Yield and Selectivity Considerations
Domino reactions typically outperform MCRs in yield (80–90% vs. 50–70%) due to fewer competing pathways. However, MCRs provide structural diversity by incorporating multiple components in a single step. The table below contrasts key metrics:
Solvent and Base Optimization
DMF enhances solubility of intermediates, while KOH provides the strong base required for methylthiol elimination. Substituting DMF with ethanol reduces reaction efficiency by 30–40%, as evidenced in early screening trials. Similarly, replacing KOH with weaker bases (e.g., piperidine alone) stalls the reaction at the N,S-acetal stage.
Advanced Purification and Characterization
Recrystallization and Column Chromatography
Crude products are purified via:
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or tetrahydropyran ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or tetrahydropyran derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile exhibit significant antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Studies have shown that these derivatives can enhance mood and reduce anxiety in animal models, suggesting potential for therapeutic use in treating depression and anxiety disorders.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further development in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can mitigate neuronal cell death induced by toxic agents.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its piperidine ring offers functionalization opportunities that can lead to the synthesis of various biologically active compounds. Researchers have utilized this compound in several synthetic pathways to create novel pharmaceuticals and agrochemicals.
Reactions and Mechanisms
The compound participates in several chemical reactions, including nucleophilic substitutions and cyclization processes. Its unique structure allows for diverse reactivity patterns, making it a valuable intermediate in synthetic organic chemistry.
Material Science
Polymer Development
In material science, this compound has been explored as a precursor for developing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Studies are ongoing to evaluate its effectiveness in creating high-performance materials suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 4-position of the THP ring significantly influences physicochemical properties. Key comparisons are summarized below:
Biological Activity
4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydropyran ring substituted with a piperidine moiety and a nitrile group, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antiparasitic Activity : Preliminary research suggests that this compound may possess moderate antiparasitic effects. For instance, in a study involving Plasmodium berghei, a reduction in parasitemia was observed at doses around 40 mg/kg .
- Anticancer Potential : The compound's structural analogs have shown promise in targeting cancer cells. Specifically, derivatives containing piperidine rings have been linked to enhanced activity against certain cancer types, such as hepatocellular carcinoma (HCC) and other malignancies .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit enzymes critical for cancer cell proliferation and survival. This inhibition may lead to apoptosis in cancer cells .
- Modulation of Metabolic Pathways : The incorporation of polar functionalities in the compound's structure has been shown to improve metabolic stability and aqueous solubility, potentially enhancing its therapeutic efficacy .
Case Study 1: Antiparasitic Efficacy
In a controlled study, the efficacy of this compound was evaluated against Plasmodium berghei in mice. The results indicated a 30% reduction in parasitemia at the dosage mentioned earlier. This study highlights the need for further optimization to enhance the compound's bioavailability and efficacy.
Case Study 2: Anticancer Activity
A recent investigation into piperidine derivatives revealed that certain analogs of this compound exhibited significant cytotoxicity against HCCLM3 cells. The IC50 values were reported at approximately 3.1 μM, indicating potent activity compared to existing treatments .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs.
| Activity Type | Target Organism/Cell Line | Dosage/Concentration | Effect Observed |
|---|---|---|---|
| Antiparasitic | Plasmodium berghei | 40 mg/kg | 30% reduction in parasitemia |
| Anticancer | HCCLM3 cells | 3.1 μM | Significant inhibition of cell growth |
| Enzyme Inhibition | Various cancer targets | Varies | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including condensation of aldehydes with urea/thiourea derivatives under acidic or basic conditions. For example, analogous pyran-carbonitrile derivatives are synthesized using β-chloroenaldehyde intermediates, followed by cyclization with nitrile-containing reagents . Optimization of solvent (e.g., dichloromethane), temperature (room temperature to reflux), and catalysts (e.g., NaOH) is critical for improving yields. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine and pyran ring connectivity. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for related pyran-carbonitrile derivatives .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound may release hazardous decomposition products (e.g., hydrogen cyanide, carbon oxides) under thermal stress. Use fume hoods, nitrile gloves, and lab coats. Store in sealed containers away from oxidizers. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer : Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models predict interactions with biological targets (e.g., enzymes or receptors). For example, pyran-carbonitrile analogs with electron-withdrawing groups (e.g., -CN) show enhanced anticancer activity by modulating kinase inhibition. Density Functional Theory (DFT) calculations can optimize electronic properties for target selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo tumor models). Control experiments with structurally related analogs (e.g., 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile) help isolate structure-activity trends .
Q. How can synthetic pathways be modified to introduce functional groups that enhance pharmacokinetic properties?
- Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modifications to improve solubility. For instance, substituting the piperidine nitrogen with a methyl carboxylate group (as in tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) enhances blood-brain barrier penetration. Reaction optimization may require protecting-group strategies to avoid side reactions .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Scaling multi-step reactions requires addressing exothermicity (e.g., using jacketed reactors) and minimizing solvent waste. Continuous-flow systems improve reproducibility for steps like cyclization. Process Analytical Technology (PAT) monitors intermediate purity in real time, as seen in the synthesis of related dihydropyrimidines .
Comparative and Mechanistic Questions
Q. How does the substitution pattern on the pyran ring influence biological activity compared to analogs?
- Methodological Answer : The 4-piperidinyl group enhances lipophilicity, improving membrane permeability, while the nitrile group stabilizes interactions via dipole-dipole forces. For example, replacing the piperidine with a morpholine ring reduces anticancer efficacy by 30% in MCF-7 cell lines, highlighting the role of nitrogen basicity in target binding .
Q. What mechanistic insights explain the compound’s potential as an antimicrobial agent?
- Methodological Answer : The nitrile group may inhibit bacterial enzymes (e.g., dihydrofolate reductase) by mimicking natural substrates. Synergistic effects with the piperidine moiety disrupt cell membrane integrity, as observed in Gram-positive bacteria. Comparative studies with 4-(thiophen-2-yl) analogs show broader-spectrum activity due to enhanced π-π stacking with microbial proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
